(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18635179
InChI: InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m1./s1
SMILES:
Molecular Formula: C6H15ClN2O
Molecular Weight: 166.65 g/mol

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride

CAS No.:

Cat. No.: VC18635179

Molecular Formula: C6H15ClN2O

Molecular Weight: 166.65 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-amino-N,3-dimethylbutanamide;hydrochloride -

Specification

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
IUPAC Name (2R)-2-amino-N,3-dimethylbutanamide;hydrochloride
Standard InChI InChI=1S/C6H14N2O.ClH/c1-4(2)5(7)6(9)8-3;/h4-5H,7H2,1-3H3,(H,8,9);1H/t5-;/m1./s1
Standard InChI Key PPEBJEOKRFEESV-NUBCRITNSA-N
Isomeric SMILES CC(C)[C@H](C(=O)NC)N.Cl
Canonical SMILES CC(C)C(C(=O)NC)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the class of primary amino acid derivatives, featuring a butanamide backbone substituted with dimethylamine and an amino group at the C2 position. Key molecular details include:

PropertyValue
IUPAC Name(2R)-2-amino-N,N-dimethylbutanamide; hydrochloride
Molecular FormulaC₆H₁₅ClN₂O
Molecular Weight166.65 g/mol
SMILESCCC@HN.Cl
Chiral CenterC2 (R-configuration)

The chiral center at C2 is critical for biological activity, as enantiomeric forms of similar compounds show divergent pharmacological profiles .

Synthesis and Preparation

Microbial Catalysis

A patent (CN101886096B) describes a microbial method using Rhodococcus or Nocardia strains to catalyze the hydration of 2-amino-2,3-dimethylbutanenitrile into the corresponding amide . This approach avoids toxic byproducts like HCN, which inhibit nitrile hydratase enzymes .

Stereospecific Chemical Synthesis

A five-step route from D-serine methyl ester is reported for analogs, involving:

  • Acylation: Protection of the amino group.

  • Oxy-substitution: Introduction of methoxy or alkyl groups.

  • Hydrolysis: Formation of the amide bond.

  • Salt Formation: Reaction with HCl to improve stability .

This method achieves >95% enantiomeric excess, crucial for maintaining pharmacological efficacy .

Physicochemical Properties

Solubility and Stability

While solubility data for the hydrochloride salt remain unpublished, analogous compounds show improved aqueous solubility compared to free bases . The hydrochloride form enhances stability by preventing racemization and degradation .

Spectroscopic Data

  • 1H NMR (DMSO-d₆): δ 1.09 (s, 9H, C(CH₃)₃), 3.14 (s, 1H, NH), 4.36 (s, 1H, CH) .

  • MS (ESI): m/z 130.19 [M+H]+ for the free base, 166.65 [M+H]+ for the hydrochloride .

Pharmacological Applications

Anticonvulsant Activity

In rodent models, structural analogs like (R)-N-benzyl 2-acetamido-3-methoxypropionamide exhibit ED₅₀ values of 8.9 mg/kg in maximal electroshock tests, surpassing phenytoin (ED₅₀ = 9.5 mg/kg) . Mechanistically, these compounds promote sodium channel slow inactivation, reducing neuronal hyperexcitability .

Neuropathic Pain Mitigation

Primary amino acid derivatives modulate TRPV1 and NMDA receptors, attenuating formalin-induced pain responses . The dimethylamide group enhances blood-brain barrier permeability, a trait likely shared by (2R)-2-amino-N,N-dimethylbutanamide hydrochloride .

GHS HazardCodeDescription
Skin IrritationH315Causes skin irritation
Eye DamageH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Handling requires PPE, including gloves and goggles, and adequate ventilation .

Future Research Directions

Clinical Translation

  • Phase I Trials: Assess pharmacokinetics and dose-limiting toxicities.

  • Formulation Optimization: Develop sustained-release formulations for chronic conditions .

Mechanism Elucidation

  • Target Identification: Use CRISPR screening to map protein targets.

  • Cryo-EM Studies: Resolve sodium channel binding conformations .

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